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Compound Comparison & Experimental Data

The table below summarizes key 9-amino-acridine compounds identified from a high-throughput drug

repurposing screen and subsequent validation studies [1] [2]. The data shows their potency in

downregulating FoxP3.

Compound ICso for FoxP3 Maximal Suppressive .
. Chemical Group

Name Downregulation (pM) Effect on FoxP3
MP4 0.783 100% 9-amino-acridine
MP5 0.860 100% 9-amino-acridine
MP2 4.742 98.8% 9-amino-acridine
Quinacrine 4.380 95.9% Lead compound
(QDD) (Group 0)
MP3 5.259 92.8% 9-amino-acridine
MP9 7.500 100% Acridine derivative
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Compound ICso0 for FoxP3 Maximal Suppressive .

. Chemical Group
Name Downregulation (pM) Effect on FoxP3
MP7 8.800 73.7% Amsacrine
Amodiaquine 16.700 55.1% Analog (Group 1)

These compounds were found to selectively abrogate Treg suppressive functions without broadly affecting

other T cells, a significant improvement over previous indirect inhibitors that lacked selectivity [1] [2].

Detailed Experimental Protocols

To help you evaluate and potentially replicate the key findings, here are the methodologies used in the

primary research:

¢ High-Throughput Screening Workflow: Primary human CD3+ T cells from healthy donors were
treated with compounds from the Prestwick drug repurposing library (1,522 compounds) at a
concentration of 10 pM for 16 hours. FoxP3 expression in CD4+ T cells was then quantified using
high-throughput flow cytometry. Compounds that reduced FoxP3 levels compared to a DMSO
control were selected for further validation [1].

e Treg Suppression Assay: The functional impact of the hit compounds was confirmed through
standard in vitro Treg suppression assays. The ability of Tregs to suppress the proliferation and
function of effector T cells (Teffs) was measured in the presence and absence of the acridine
compounds, demonstrating that these compounds specifically block Treg-mediated
immunosuppression [1].

¢ Mechanism-of-Action Investigation: To understand how the compounds affect FoxP3, researchers
performed analyses showing that these 9-amino-acridines interfere with the DNA-binding activity
of the FoxP3 protein. This disruption inhibits FoxP3's ability to regulate its downstream target genes,
such as CD25, CTLA4, CD73, and CD39. The evidence suggests the compounds may inhibit an
auto-regulatory loop that sustains FoxP3 expression itself [1].

Mechanism of Action and Signaling Pathway

The proposed mechanism by which 9-amino-acridines inhibit FoxP3 can be visualized in the following

diagram. This pathway is based on research indicating these compounds directly interfere with FoxP3's
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DNA-binding function [1].
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The diagram illustrates the core mechanism: 9-amino-acridine compounds directly target the active FoxP3
transcription factor, preventing it from binding to DNA. This disrupts the entire genetic program essential for

Treg function [1].

Research Context and Validation

¢ Pre-clinical Validation: The anti-tumor efficacy of these compounds was demonstrated in both ex-
vivo cultures using cancer patient samples and in vivo in a syngeneic mouse tumor model.
Treatment led to a release from Treg-mediated suppression and a subsequent boost in anti-tumor
immune responses [1] [2].

¢ Advantage Over Other FoxP3-Targeting Approaches: This discovery highlights the feasibility of
using small molecules to directly target FoxP3. Other approaches, such as the FoxP3 inhibitory
peptide P60, face challenges like low systemic stability and poor specificity, requiring advanced
delivery systems like CD25-targeted nanoliposomes to be effective [3]. In contrast, macromolecule
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regulators like AstraZeneca's FoxP3 antisense oligonucleotides (ASOs) represent a different class
of biotherapeutic [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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